(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methoxyphenoxy)oxane-3,4,5-triol

Smoke taint Glycosyltransferase Substrate specificity

Guaiacol-β-D-glucopyranoside (CAS 6092-24-6), also referred to as guaiacol β-D-glucoside or 2-methoxyphenyl β-D-glucopyranoside, is a glycosidic conjugate of the volatile phenol guaiacol with a β-D-glucose moiety. It functions as a non-volatile, water-soluble precursor that can release guaiacol upon enzymatic or acid-catalyzed hydrolysis.

Molecular Formula C13H18O7
Molecular Weight 286.28 g/mol
CAS No. 6092-24-6
Cat. No. B1330028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methoxyphenoxy)oxane-3,4,5-triol
CAS6092-24-6
Molecular FormulaC13H18O7
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C13H18O7/c1-18-7-4-2-3-5-8(7)19-13-12(17)11(16)10(15)9(6-14)20-13/h2-5,9-17H,6H2,1H3/t9-,10-,11+,12-,13-/m1/s1
InChIKeyWBZPEZUBVIAKKS-UJPOAAIJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Guaiacol-β-D-glucopyranoside (CAS 6092-24-6) Procurement Grade and Baseline Identity


Guaiacol-β-D-glucopyranoside (CAS 6092-24-6), also referred to as guaiacol β-D-glucoside or 2-methoxyphenyl β-D-glucopyranoside, is a glycosidic conjugate of the volatile phenol guaiacol with a β-D-glucose moiety. It functions as a non-volatile, water-soluble precursor that can release guaiacol upon enzymatic or acid-catalyzed hydrolysis [1]. This compound is a primary glycoconjugate marker in smoke-tainted grapes and wines, formed endogenously in Vitis vinifera tissues following exposure to bushfire smoke [1][2].

Why Guaiacol-β-D-glucopyranoside Cannot Be Substituted with Generic Glycosides in Smoke Taint Research


Generic substitution of guaiacol-β-D-glucopyranoside with its free aglycone (guaiacol) or other phenol glycosides (e.g., m-cresol glucoside) in analytical, sensory, or metabolic studies fails due to three irreducible differences: (i) the glucoside is non-volatile and requires enzymatic hydrolysis in saliva to generate smoky/ashy flavor in-mouth, whereas free guaiacol is directly volatile [1]; (ii) the grapevine glucosyltransferase UGT72B27 exhibits a marked substrate preference for guaiacol (kcat/KM = 114 mM⁻¹ s⁻¹) over syringol (9 mM⁻¹ s⁻¹) or methylguaiacol (2 mM⁻¹ s⁻¹), meaning the biosynthetic route and abundance of each glycoconjugate differ drastically [2]; (iii) interindividual variation in salivary β-glucosidase activity causes highly variable flavor release from guaiacyl glucoside, a phenomenon not observed with free guaiacol [3].

Quantitative Differentiation Evidence for Guaiacol-β-D-glucopyranoside (CAS 6092-24-6)


UGT72B27 Substrate Specificity: Guaiacol vs. Smoke Phenols

The grapevine glucosyltransferase UGT72B27 catalyzes the formation of guaiacol-β-D-glucopyranoside from guaiacol and UDP-glucose. Kinetic analysis revealed a specificity constant (kcat/KM) of 114 mM⁻¹ s⁻¹ for guaiacol, which is 6.7-fold higher than for trans-resveratrol (17 mM⁻¹ s⁻¹), 12.7-fold higher than for syringol (9 mM⁻¹ s⁻¹), and 57-fold higher than for methylguaiacol (2 mM⁻¹ s⁻¹) [1]. This demonstrates that guaiacol is the kinetically preferred substrate among smoke-derived phenols.

Smoke taint Glycosyltransferase Substrate specificity

In-Mouth Flavor Release: Guaiacol Glucoside vs. Free Guaiacol

In a sensory study using model wine, guaiacol-β-D-glucopyranoside was non-volatile and odorless in the glass but generated a smoky/ashy flavor in-mouth due to salivary β-glucosidase hydrolysis, whereas free guaiacol is directly perceived via orthonasal olfaction. The flavor threshold of free guaiacol was estimated at 23 μg/L in red wine [1]. Although the glucoside itself lacks a direct orthonasal threshold, its in-mouth release of guaiacol means it can contribute to smoke taint at concentrations where free guaiacol alone would underestimate sensory impact [1][2].

Sensory science Glycoconjugate Flavor release

Acid vs. Enzymatic Hydrolysis Stability: Guaiacol Glucoside Differentiation

Guaiacol-β-D-glucopyranoside reference compound was found to be relatively stable under acid hydrolysis conditions (model wine, pH 3.0) but virtually disappeared after treatment with β-glucosidase enzyme [1]. In contrast, guaiacol-pentose disaccharide conjugates and rutinosides show different hydrolysis kinetics; the glucoside is selectively hydrolyzed by β-glucosidase, enabling targeted enzymatic release assays [2]. Guaiacol α-D-glucoside yields from enzymatic synthesis ranged from only 3–52%, whereas the β-D-glucopyranoside is the native grapevine product [3].

Hydrolysis Sample preparation Analytical chemistry

Interindividual Variation in Retronasal Perception: Guaiacyl vs. Geranyl Glucoside

A study of sensory phenotypes for glucoside perception revealed that retronasal detection thresholds for guaiacyl glucoside were significantly influenced by individuals' salivary β-glucosidase activity, whereas geranyl glucoside perception correlated with different oral microbial communities [1]. The retronasal detection threshold of the volatile aglycone (guaiacol) was the main factor determining sensory phenotype for guaiacyl glucoside, explaining more variance than oral microbiota composition [1]. This establishes guaiacyl glucoside as a distinct sensory precursor compared to the floral precursor geranyl glucoside.

Oral microbiota Retronasal perception Glycoside hydrolysis

Procurement-Relevant Application Scenarios for Guaiacol-β-D-glucopyranoside (CAS 6092-24-6)


Stable Isotope Dilution Analysis (SIDA) for Smoke Taint Quantification

Procure guaiacol-β-D-glucopyranoside as the primary reference standard for LC–MS/MS-based quantitation of guaiacol glycoconjugates in smoke-affected grapes and wine. The compound's selective hydrolysis by β-glucosidase and resistance to acid hydrolysis [1] enables accurate measurement of free vs. bound guaiacol pools. Deuterated analogs (e.g., d3-guaiacol-β-D-glucopyranoside) serve as internal standards for SIDA methods validated in multiple grape varieties [2].

In-Mouth Smoke Taint Reconstitution Studies

Use guaiacol-β-D-glucopyranoside in sensory reconstitution experiments to replicate the authentic in-mouth generation of smoky/ashy flavor from non-volatile glycoconjugates. The compound's demonstrated in-mouth flavor release via salivary β-glucosidase [1] makes it essential for studying smoke taint sensory mechanisms, as free guaiacol alone fails to reproduce the percept [2].

UGT72B27 Glucosyltransferase Substrate Profiling

Employ guaiacol-β-D-glucopyranoside as the product standard for kinetic assays of UGT72B27, the promiscuous resveratrol/guaiacol glucosyltransferase. Guaiacol's specificity constant of 114 mM⁻¹ s⁻¹ serves as a benchmark for comparing the glucosylation efficiency of alternative smoke-derived phenols, enabling research into genetic or chemical strategies to mitigate smoke taint precursor formation [1].

Oral Microbiota β-Glucosidase Activity Screening

Utilize guaiacol-β-D-glucopyranoside as a selective substrate for salivary β-glucosidase assays in interindividual sensory variation studies. Its resistance to spontaneous hydrolysis at wine pH and complete lability to β-glucosidase [1] make it a clean probe for correlating oral microbiota enzyme activity with retronasal smoke flavor perception phenotypes [2].

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